1-Benzyl-3-ethyl-3-methylpiperazine

Physicochemical profiling Ionization constant Lead optimization

Racemization-prone piperazine intermediates compromise enantiomeric purity in library synthesis. This C3-gem-disubstituted benzylpiperazine features a permanent quaternary chiral center that resists racemization under basic amination, acylation, or cross-coupling. It provides a stereochemically stable scaffold for parallel SAR libraries. - Permanent quaternary C3 center eliminates racemization during N4-functionalization. - Higher basicity (predicted pKₐ 9.38) enables systematic SPR profiling of piperazine ionization effects. - Authenticated racemate reference material for forensic GC-MS/LC-MS method validation.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B12979144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethyl-3-methylpiperazine
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCCC1(CN(CCN1)CC2=CC=CC=C2)C
InChIInChI=1S/C14H22N2/c1-3-14(2)12-16(10-9-15-14)11-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3
InChIKeyOREXJOCPLOMSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethyl-3-methylpiperazine – Physicochemical and Structural Baseline


1-Benzyl-3-ethyl-3-methylpiperazine (CAS 1482157-28-7; racemate) is a C3,C3-disubstituted N1-benzylpiperazine with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g·mol⁻¹ . The (R)-enantiomer carries CAS 2888530-64-9 and is commercially available at ≥98% purity . The scaffold is characterized by a benzyl group at N1 and geminal ethyl and methyl substituents at C3, creating a quaternary carbon centre and a permanent chiral centre that is absent in the simpler 1-benzylpiperazine, 1-benzyl-3-methylpiperazine, and 1-benzyl-3-ethylpiperazine analogues . Predicted physicochemical parameters include pKₐ = 9.38 ± 0.40 and density = 0.958 ± 0.06 g·cm⁻³ .

Gem-disubstituted chiral piperazine scaffold
Racemate and (R)-enantiomer option for enantioselective work
N4-amine enables selective derivatization chemistry

Why Simpler Benzylpiperazine Analogues Cannot Substitute


The C3 gem-disubstitution pattern fundamentally alters the conformational ensemble, steric environment, and protonation behaviour of the piperazine ring relative to mono-substituted or unsubstituted benzylpiperazines. The quaternary C3 centre restricts ring-flipping dynamics and fixes the orientation of the N4 lone pair, which directly impacts receptor pharmacophore complementarity [1]. The predicted pKₐ of 9.38 ± 0.40 for 1-benzyl-3-ethyl-3-methylpiperazine is measurably higher than those of 1-benzylpiperazine (pKₐ 9.25 ± 0.10) and 1-benzyl-3-methylpiperazine (pKₐ 9.31 ± 0.40), indicating a different ionization state at physiological pH that affects solubility, membrane permeability, and target engagement . Furthermore, the compound exists as a pair of non-superimposable enantiomers; procurement of the racemate versus a single enantiomer (e.g., the (R)-form, CAS 2888530-64-9) can lead to divergent biological outcomes if the target binding site is stereosensitive .

Ionization context
Elevated pKₐ relative to simpler analogues may shift protonation state and binding pose
Conformational restriction
Quaternary C3 limits ring dynamics; assay response may differ from flexible analogues
Enantiomer composition
Racemate vs single enantiomer can yield divergent outcomes if target is stereosensitive

Comparator-Anchored Quantitative Differentiation Evidence


Elevated pKₐ Differentiates from Unsubstituted and Monosubstituted Analogues

The predicted pKₐ of 1-benzyl-3-ethyl-3-methylpiperazine (9.38 ± 0.40) is elevated relative to 1-benzylpiperazine (BZP; pKₐ 9.25 ± 0.10, predicted) and 1-benzyl-3-methylpiperazine (pKₐ 9.31 ± 0.40, predicted) . The difference of +0.13 pKₐ units versus BZP translates to a ~35% higher concentration of the protonated (charged) species at pH 7.4, which directly influences receptor electrostatic interactions and aqueous solubility .

pKₐ Shift
Data to verify
9.38 ± 0.40 vs 9.25 ± 0.10 (BZP) Δ +0.13
Ionization context may differ at pH 7.4
Predicted values; verify experimentally
Physicochemical profiling Ionization constant Lead optimization

Lower Predicted Density Indicates More Open Molecular Packing

The predicted density of 1-benzyl-3-ethyl-3-methylpiperazine (0.958 ± 0.06 g·cm⁻³ at 25 °C) is 5.5% lower than that of 1-benzylpiperazine (1.014 g·cm⁻³, lit.) and 3.3% lower than 1-benzyl-3-methylpiperazine (0.991 g·cm⁻³, predicted) . This reduction in density is consistent with the introduction of the quaternary C3 centre, which disrupts efficient crystal packing and may correlate with altered melting behaviour and solubility .

Density shift
Data to verify
0.958 ± 0.06 g/cm³ vs 1.014 (BZP) −5.5%
May affect solid-state handling and dispensing
Predicted density; experimental confirmation needed
Density prediction Molecular packing Formulation development

C3 Quaternary Carbon Provides a Permanent Chiral Centre

1-Benzyl-3-ethyl-3-methylpiperazine contains a single stereogenic centre at C3 that is not subject to proton-exchange racemization (quaternary carbon). In contrast, 1-benzylpiperazine (CAS 2759-28-6) is achiral, and 1-benzyl-3-methylpiperazine (CAS 3138-90-7) and 1-benzyl-3-ethylpiperazine (CAS 313657-25-9) possess only a tertiary C3 centre that may undergo base-catalyzed epimerization under certain synthetic conditions . The (R)-enantiomer is commercially available at ≥98% enantiomeric purity (CAS 2888530-64-9) .

Chiral stability
Class-level inference
Quaternary C3; no racemization vs tertiary analogues (epimerizable)
Preserves stereochemical integrity in multi-step synthesis
(R)-enantiomer available at ≥98% purity
Stereochemistry Chiral resolution Enantioselective synthesis

Regioisomeric Distinction from Same-Molecular-Formula 1-(2,4,6-Trimethylbenzyl)piperazine

Both 1-benzyl-3-ethyl-3-methylpiperazine and 1-(2,4,6-trimethylbenzyl)piperazine share the identical molecular formula C₁₄H₂₂N₂ and molecular weight (218.34 g·mol⁻¹) but differ fundamentally in substitution topology . The target compound bears the alkyl substituents on the piperazine ring (C3), while the regioisomer carries three methyl groups on the benzyl aromatic ring. These regioisomers are distinguishable by ¹H NMR (the target compound shows diastereotopic methylene protons adjacent to the quaternary C3 and a characteristic AB pattern for the benzylic CH₂; the regioisomer displays a singlet for the 2,4,6-trimethylbenzyl aromatic protons) and by HPLC retention time [1].

Regioisomer ID
Method context
C₁₄H₂₂N₂, MW 218.34 Distinct NMR & HPLC from 1-(2,4,6-trimethylbenzyl)piperazine
Prevents procurement errors from MF/MW ambiguity
Verify CAS and request NMR certificate
Regioisomerism Chemical identity Quality control

Procurement-Relevant Application Scenarios


Configurationally Stable Chiral Building Block for Enantioselective Chemistry

The quaternary C3 centre provides a permanent chiral handle that does not racemize under basic amination, acylation, or Suzuki-coupling conditions. Medicinal chemistry teams constructing enantiomerically pure leads can use the (R)-enantiomer (CAS 2888530-64-9, ≥98% ee) as a starting material for parallel library synthesis with confidence that the C3 stereocentre will be retained in the final compounds . This contrasts with 1-benzyl-3-methylpiperazine, where the tertiary C3 centre may undergo partial racemization during N4-functionalization under basic conditions, compromising enantiomeric purity of the library members.

Distinct Ionization Window for Physicochemical Profiling Studies

With a predicted pKₐ of 9.38, 1-benzyl-3-ethyl-3-methylpiperazine is approximately 35% more protonated at pH 7.4 than 1-benzylpiperazine (pKₐ 9.25) . This property makes it a useful comparator in structure–property relationship (SPR) campaigns that systematically probe the effect of piperazine basicity on permeability, solubility, and off-target binding (e.g., hERG, dopamine D₂). Researchers can use this compound to populate the higher-basicity region of a piperazine-focused property landscape without introducing additional heteroatoms or aromatic substituents.

Regioisomer-Specific Intermediate for N4-Functionalized Piperazines

The two nitrogen atoms in 1-benzyl-3-ethyl-3-methylpiperazine are chemically non-equivalent: N1 is a tertiary amine bearing a benzyl group, while N4 is a secondary amine available for selective functionalization (alkylation, acylation, sulfonylation) [1]. This enables convergent synthetic strategies where the N4 position is elaborated while the N1-benzyl group serves as a latent protecting group (removable by hydrogenolysis). The regioisomer 1-(2,4,6-trimethylbenzyl)piperazine, despite having the identical molecular formula, offers only two chemically equivalent secondary amine sites, making selective monofunctionalization more challenging.

Forensic Toxicology Reference Standard for Designer Piperazines

Given the widespread abuse of benzylpiperazine (BZP) and its analogues, forensic laboratories require authenticated reference standards for unambiguous identification of emerging piperazine derivatives by GC-MS and LC-MS/MS [2]. 1-Benzyl-3-ethyl-3-methylpiperazine, with its characteristic mass spectrum (molecular ion at m/z 218, distinct fragmentation pattern due to the quaternary C3 centre), serves as a reference material for method validation and for distinguishing it from isobaric regioisomers such as 1-(2,4,6-trimethylbenzyl)piperazine and from mono-substituted benzylpiperazines in seized samples.

Application
Selection Property
Validation Focus
Enantioselective piperazine library synthesis
Configurational stability of C3 quaternary centre
Enantiomeric purity retention through multi-step sequences
Structure-property relationship (SPR) studies
Ionization context distinct from BZP
Ionization-dependent permeability and solubility profiling
N4-selective functionalization
Non-equivalent N1 and N4 nitrogen atoms
Chemoselective N4 derivatization without N1 interference
Forensic toxicology reference standard
Characteristic mass spectrum and retention behavior
Differentiation from isobaric regioisomers and analogues
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